molecular formula C16H18Cl2FNO2 B4143055 2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4143055
M. Wt: 346.2 g/mol
InChI Key: COZOTQUALDWFQC-UHFFFAOYSA-N
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Description

2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 4-fluorobenzyl alcohol with 5-chloro-2-hydroxybenzaldehyde in the presence of a base to form the benzyl ether.

    Reductive Amination: The benzyl ether is then subjected to reductive amination with 2-aminoethanol, using a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can occur at the aromatic ring or the benzylic position.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Products may include reduced aromatic rings or alcohols.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride
  • 4-fluorobenzyl chloride

Uniqueness

2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2.ClH/c17-14-3-6-16(13(9-14)10-19-7-8-20)21-11-12-1-4-15(18)5-2-12;/h1-6,9,19-20H,7-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZOTQUALDWFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCCO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
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2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
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2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Reactant of Route 4
2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Reactant of Route 5
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2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Reactant of Route 6
2-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

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